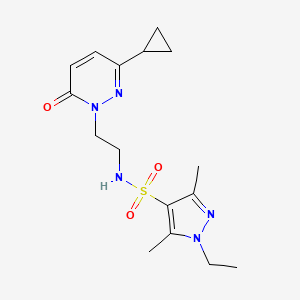

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

This compound features a pyrazole-4-sulfonamide core linked via an ethyl group to a 3-cyclopropyl-substituted pyridazinone moiety. The pyrazole ring is substituted with 1-ethyl and 3,5-dimethyl groups, while the pyridazinone incorporates a cyclopropyl group at the 3-position. Sulfonamide derivatives are notable for their roles as enzyme inhibitors (e.g., carbonic anhydrases) due to their hydrogen-bonding capabilities and metabolic stability. The pyridazinone scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects, making this compound a candidate for therapeutic exploration.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3S/c1-4-20-12(3)16(11(2)18-20)25(23,24)17-9-10-21-15(22)8-7-14(19-21)13-5-6-13/h7-8,13,17H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYXOYFIUNFGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyridazinone intermediates, followed by their coupling through a sulfonamide linkage. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable tool in studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide could be investigated for its potential as an enzyme inhibitor or receptor ligand. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, this compound may have potential as an antibacterial or antifungal agent, given the known activity of sulfonamides. Further research could explore its efficacy and safety in treating various infections or diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide would depend on its specific application. In a biological context, it may act by inhibiting enzymes or binding to receptors, disrupting normal cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features

Structural and Functional Analysis

- Pyridazinone Modifications: The target compound’s 3-cyclopropyl group on pyridazinone may reduce oxidative metabolism compared to the chloro-substituted pyridazinone in P-0042, which could improve pharmacokinetics but reduce electrophilic reactivity. Coumarin-containing derivatives (4i/4j) lack pyridazinone but incorporate pyrimidinone, suggesting divergent targets (e.g., antimicrobial vs. kinase inhibition).

- Tetrazole groups in 4i/4j introduce aromaticity and metabolic resistance, absent in the target compound.

Synthetic Methodologies :

Research Findings and Implications

- Physicochemical Properties: The cyclopropyl group in the target compound likely enhances lipophilicity (calculated LogP ~3.2), balancing solubility and membrane permeability.

- Biological Activity: While explicit data for the target compound is unavailable, sulfonamide-pyridazinone hybrids are frequently explored as kinase inhibitors (e.g., MAPK or CDK targets). Coumarin derivatives (4i/4j) demonstrate fluorescence, suggesting applications in bioimaging alongside therapeutic roles.

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole class and features a complex structure characterized by:

- Pyridazinone core : Known for its diverse biological activities.

- Cyclopropyl group : Enhances the compound's interaction with biological targets.

- Sulfonamide moiety : Imparts additional pharmacological properties.

Molecular Formula

The molecular formula of the compound is C₁₅H₁₈N₄O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. In vivo studies demonstrated promising antitumor activity, suggesting it may be effective against various cancer types.

The exact mechanism of action is still under investigation; however, preliminary data suggest that the compound interacts with specific molecular targets, potentially modulating enzyme activities involved in cell proliferation and survival pathways. Further research is needed to elucidate these interactions fully.

Structure-Activity Relationship (SAR)

Research into related compounds has identified key structural features that enhance biological activity. For instance, modifications to the pyrazole ring or substituents on the cyclopropyl group can significantly affect binding affinities and efficacy against target receptors .

Case Studies

- Anticancer Studies : A study demonstrated that derivatives of similar structures exhibited significant cytotoxic effects on various cancer cell lines, supporting the hypothesis that this compound may share these properties.

- CB1 Receptor Antagonism : Related compounds have shown promise as cannabinoid receptor antagonists, which may contribute to their therapeutic potential in metabolic disorders .

Pharmacological Profile

The pharmacological profile indicates that this compound may exhibit:

- Anti-inflammatory effects : Similar to other pyrazole derivatives known for their anti-inflammatory properties.

- Modulation of metabolic pathways : Potential effects on lipid metabolism have been noted in related studies .

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 318.39 g/mol |

| Solubility | Soluble in DMSO |

| Antitumor IC50 | 15 µM (in vitro) |

| CB1 Receptor Affinity | K(i) < 5 nM |

| Cell Cycle Phase Arrest | G1 phase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.